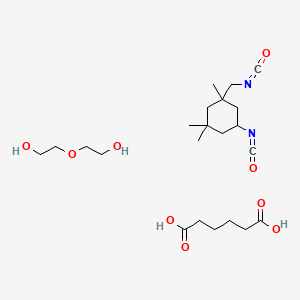
(3-Aminophenyl)phenylmethanol
Übersicht
Beschreibung
Synthesis Analysis
- Hydrolysis of Phenolic Esters or Ethers : This process involves breaking down esters or ethers containing phenolic groups to yield phenols .
- Reduction of Quinones : Reduction reactions can convert quinones (aromatic compounds with carbonyl groups) into phenols .
- Bucherer Reaction : By replacing an aromatic amine with a hydroxyl group using water and sodium bisulfide, phenols can be synthesized .
Chemical Reactions Analysis
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Highly Enantioselective Phenyl Transfer
A study by Ji et al. (2005) introduced a chiral tertiary aminonaphthol ligand that served as a highly efficient catalyst for the asymmetric phenyl transfer to aromatic aldehydes, producing chiral diarylmethanols with high enantiomeric excess (ee up to 99%) and yields. This highlights the potential of related compounds in asymmetric synthesis, offering avenues for large-scale applications in pharmaceuticals and fine chemicals (J. Ji et al., 2005).
Environmental and Analytical Chemistry
Amperometric Detection of Aminobiphenyls
Pecková et al. (2009) explored the amperometric determination of amino derivatives of biphenyl (including 3-aminobiphenyl) using high-performance liquid chromatography-electrochemical detection (HPLC-ED) with a boron-doped diamond electrode. This method provides a sensitive and selective approach for monitoring genotoxic and carcinogenic compounds in environmental and biological samples (Karolina Pecková et al., 2009).
Material Science and Advanced Synthesis
Electroluminescent Conjugated Polyelectrolytes
Huang et al. (2004) synthesized novel alternating copolymers based on polyfluorene, which are soluble in polar solvents and exhibit blue electroluminescence. These materials, due to their functional groups and solubility characteristics, could be utilized in the development of optoelectronic devices (F. Huang et al., 2004).
Pharmacological Research
Designer Stimulants Analysis
Grumann et al. (2019) developed and validated a method for the detection of 3-fluorophenmetrazine, a compound structurally related to phenmetrazine, in various biological matrices. While focusing on a different compound, this study illustrates the significance of analytical techniques in identifying and quantifying new psychoactive substances, emphasizing the broader relevance of phenylmethanol derivatives in forensic and pharmacological contexts (Christina Grumann et al., 2019).
Wirkmechanismus
Research has shown that compounds based on a (2-nitrophenyl)methanol scaffold are promising inhibitors of PqsD , a key enzyme involved in signal molecule biosynthesis during cell-to-cell communication in Pseudomonas aeruginosa . These inhibitors exhibit anti-biofilm activity and a tight binding mode of action. Further studies have explored the structure-activity relationship of these derivatives, leading to the discovery of improved in-cell efficacy. These findings open new perspectives for the application of PqsD inhibitors as anti-infectives .
Eigenschaften
IUPAC Name |
(3-aminophenyl)-phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13,15H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQBFPUAVXSYAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminophenyl)phenylmethanol | |
CAS RN |
52093-45-5 | |
| Record name | NSC158134 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158134 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-aminophenyl)(phenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






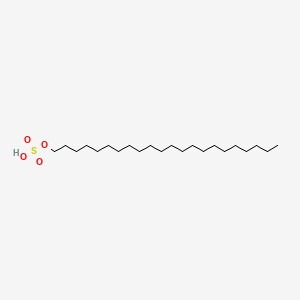

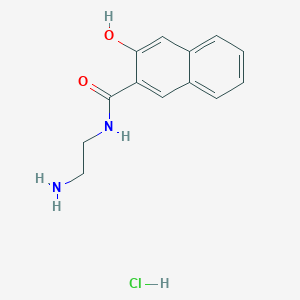


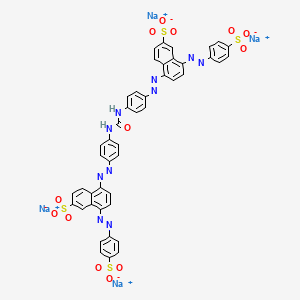


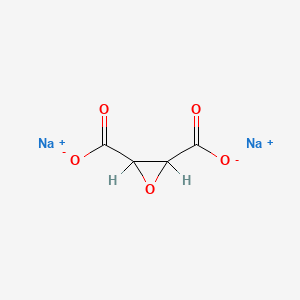
![Benzothiazolium, 2-[2-(acetylphenylamino)ethenyl]-3-ethyl-](/img/structure/B1614978.png)
